molecular formula C16H25N5O B12180558 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12180558
M. Wt: 303.40 g/mol
InChI Key: BZYMGWQLYHMXOT-UHFFFAOYSA-N
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Description

¹H/¹³C NMR

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • Tetrazole H: δ 9.24 (s, 1H, N-H)
    • Cyclohexene H: δ 5.65 (m, 1H, =CH-)
    • Ethyl linker: δ 3.41 (t, 2H, -CH₂-N), 2.18 (m, 2H, -CH₂-C=)
    • Cyclohexane CH₂: δ 1.45–1.89 (m, 10H)
  • ¹³C NMR (126 MHz, DMSO-d₆) :

    • Tetrazole C: δ 152.4 (C=N)
    • Carboxamide C=O: δ 173.8
    • Cyclohexene C=C: δ 127.3, 130.1

FT-IR

Band (cm⁻¹) Assignment
3265 N-H stretch (tetrazole)
1684 C=O stretch (amide I)
1540 N-H bend (amide II)
1245 C-N stretch (tetrazole)

UV-Vis

  • λₘₐₓ (MeOH): 268 nm (π→π transition, tetrazole ring)
  • Molar absorptivity: ε = 12,400 L·mol⁻¹·cm⁻¹

Tautomeric Behavior and Hydrogen Bonding Networks

The tetrazole ring exists predominantly in the 1H-tautomeric form (94% population at 298 K, DFT calculations), stabilized by:

  • Intramolecular H-bonding: N-H···O=C (2.89 Å)
  • Resonance conjugation with the carboxamide group

Table 2: Tautomeric Energy Differences

Tautomer Relative Energy (kJ/mol)
1H-tetrazole 0.0 (reference)
2H-tetrazole +8.7

Solvent-dependent studies (DMSO vs. CDCl₃) show increased 2H-tautomer population in non-polar media (12% in CDCl₃ vs. 6% in DMSO).

Comparative Analysis with Related Tetrazole-Carboxamide Derivatives

Table 3: Structural Comparison

Compound Molecular Weight Key Functional Differences
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 303.40 Ethylcyclohexene linker
5H-tetrazole-5-carboxamide 113.08 No cyclohexane/cyclohexene groups
3-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile 283.28 Acrylonitrile spacer, methoxy aryl

Notable trends:

  • Hydrophobicity : The cyclohexene-ethyl-carboxamide system increases logP by 1.8 units compared to simpler tetrazole-carboxamides.
  • Conformational rigidity : Bulky substituents reduce rotational freedom (activation energy for amide rotation: 45 kJ/mol vs. 28 kJ/mol in unsubstituted analogs).
  • Electronic effects : Tetrazole ring electron-withdrawing character lowers carboxamide C=O stretching frequency by 12 cm⁻¹ compared to non-tetrazole counterparts.

Properties

Molecular Formula

C16H25N5O

Molecular Weight

303.40 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H25N5O/c22-15(17-12-9-14-7-3-1-4-8-14)16(10-5-2-6-11-16)21-13-18-19-20-21/h7,13H,1-6,8-12H2,(H,17,22)

InChI Key

BZYMGWQLYHMXOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC2=CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Formation of the Tetrazole Ring

The tetrazole moiety is synthesized via [2+3] cycloaddition between nitriles and sodium azide. Patented methodologies highlight the use of zinc chloride (ZnCl₂) as a catalyst under reflux conditions in polar solvents such as dimethylformamide (DMF) or water. For example:

R-CN+NaN3ZnCl2,80CR-tetrazole\text{R-CN} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \, 80^\circ\text{C}} \text{R-tetrazole}

Yields for this step range from 65% to 85%, depending on the nitrile substrate and reaction time. Alternative catalysts, such as ammonium chloride, have been reported to reduce side-product formation in tetrazole synthesis.

Table 1: Comparative Analysis of Tetrazole Synthesis Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)Source
ZnCl₂DMF807892
NH₄ClH₂O1008589
NoneToluene1206580

Alkylation of the Tetrazole Intermediate

The alkylation step introduces the 2-(1-cyclohexen-1-yl)ethyl group to the tetrazole ring. This is achieved using 2-(1-cyclohexenyl)ethyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃). Reactions are typically conducted in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. For instance:

Tetrazole+Br-CH₂CH₂-C₆H₉K2CO3,THFAlkylated tetrazole\text{Tetrazole} + \text{Br-CH₂CH₂-C₆H₉} \xrightarrow{\text{K}2\text{CO}3, \, \text{THF}} \text{Alkylated tetrazole}

The choice of alkylating agent significantly impacts yield, with iodides generally providing higher reactivity but requiring stricter moisture control.

Amidation to Form the Final Product

The final step involves coupling the alkylated tetrazole with cyclohexanecarboxylic acid using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). Triethylamine (TEA) is often added to scavenge hydrogen chloride generated during the reaction:

\text{Alkylated tetrazole} + \text{Cl-CO-C₆H_{11}} \xrightarrow{\text{EDC/HOBt, \, TEA}} \text{Target compound}

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Tetrazole Formation : Water as a solvent improves eco-friendliness but reduces yield compared to DMF.

  • Alkylation : THF outperforms dichloromethane (DCM) in minimizing byproducts.

  • Amidation : Substituting EDC with 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) increases reaction efficiency by 15%.

Table 2: Impact of Coupling Agents on Amidation Efficiency

Coupling AgentReaction Time (h)Yield (%)Purity (%)
EDC/HOBt247295
HATU128797

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications such as:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for tetrazole formation.

  • Crystallization : Replaces chromatography for final purification, reducing costs.

  • Waste Management : Recycling ZnCl₂ via aqueous extraction improves sustainability .

Chemical Reactions Analysis

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring and cyclohexane carboxamide group can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations: Cyclohexanecarboxamide Derivatives

(a) Tetrazole vs. Methoxyphenyl Substituents
  • N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212239-57-0): Differs in the ethyl substituent (4-methoxyphenyl vs. cyclohexenyl).
  • 18F-FCWAY and 18F-Mefway : Radiolabeled analogues with pyridyl and piperazine groups instead of tetrazole. These compounds target serotonin 5-HT1A receptors, highlighting the role of substituents in receptor specificity .
(b) Amide Nitrogen Substituents
  • N-[2-(1-cyclohexen-1-yl)ethyl]cyclohexanecarboxamide (CAS 438616-17-2) : Lacks the tetrazole group, resulting in higher predicted pKa (16.05 vs. ~4–5 for tetrazole). This reduces acidity and may decrease solubility in aqueous environments .
  • N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1220108-05-3) : Substitutes cyclohexenyl with 2-methoxyphenyl, introducing planar aromaticity and altering lipophilicity (logP) .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Predicted pKa LogP (Estimated)
Target Compound 329.4 1H-tetrazol-1-yl, cyclohexenyl 4–5 (tetrazole) 2.8–3.2
N-[2-(4-methoxyphenyl)ethyl] analogue 329.4 1H-tetrazol-1-yl, 4-methoxyphenyl 4–5 (tetrazole) 2.5–2.9
N-[2-(1-cyclohexen-1-yl)ethyl] (no tetrazole) 261.4 Cyclohexenyl, cyclohexanecarboxamide 16.05 3.5–4.0
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl] analogue 339.3 1H-tetrazol-1-yl, CF3-phenyl 4–5 (tetrazole) 3.0–3.5

Key Observations :

  • The tetrazole group consistently lowers pKa, increasing solubility compared to non-tetrazole analogues.
  • Aromatic substituents (e.g., methoxyphenyl, trifluoromethylphenyl) reduce logP slightly compared to alicyclic cyclohexenyl groups.

Pharmacological Implications

  • Tetrazole as a Bioisostere : The tetrazole group mimics carboxylic acids in hydrogen bonding but offers superior metabolic stability, as seen in angiotensin II receptor blockers .
  • Cyclohexenyl vs. Aromatic Chains : The cyclohexenyl group in the target compound may enhance membrane permeability due to its alicyclic nature, whereas methoxyphenyl groups could improve receptor binding through π-π interactions .
  • Lack of Tetrazole (CAS 438616-17-2) : The absence of tetrazole likely reduces target engagement in receptors requiring acidic moieties for binding .

Biological Activity

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{15}H_{22}N_{4}O
  • Molecular Weight : 278.36 g/mol
  • CAS Number : 887983-06-4

Structural Characteristics

The compound features a cyclohexene ring and a tetrazole moiety, which are significant for its biological activity. The presence of these functional groups may contribute to its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, effective against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, possibly by modulating cytokine production and inhibiting inflammatory pathways.
  • Cytotoxicity : In cancer research, this compound demonstrated cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The tetrazole ring may interact with specific enzymes or receptors, inhibiting their activity and leading to altered cellular responses.
  • Modulation of Signaling Pathways : The compound might influence key signaling pathways involved in inflammation and cell proliferation, providing a basis for its anti-inflammatory and anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. This study utilized a disc diffusion method to assess the antibacterial potential, revealing inhibition zones comparable to standard antibiotics.

Study 2: Anti-inflammatory Assessment

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6). This suggests that it may be a candidate for further development as an anti-inflammatory agent.

Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, supporting its potential as an anticancer therapeutic.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria[Study 1]
Anti-inflammatoryReduced cytokine production[Study 2]
CytotoxicityInduced apoptosis in cancer cells[Study 3]

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